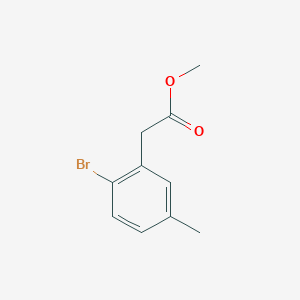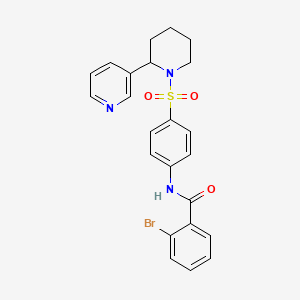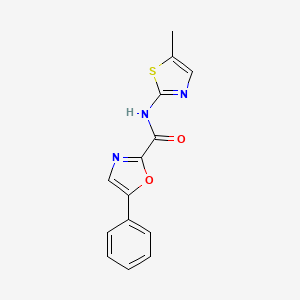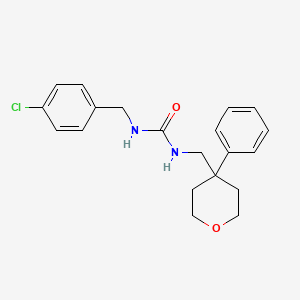
Methyl 2-(2-bromo-5-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . Another method involves the amidation reaction of 2- (5-bromo-benzoxazolone)acetic acid with tryptophan methyl ester hydrochloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds include reactions with acids, bases, oxidizing agents, and reducing agents . For instance, Methyl bromoacetate, a similar compound, is known to react with conjugated base to produce alkylated carbene complexes .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-(2-bromo-5-methylphenyl)acetate has been used in organic synthesis. For instance, it is a product in the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, yielding three isomeric products. This highlights its relevance in the synthesis of complex organic compounds with potential applications in various fields including pharmaceuticals and materials science (Lee, Ryu, & Lee, 2017).
Crystallographic Studies
- Crystallographic studies have been conducted on compounds closely related to this compound, providing insights into their molecular structure and potential interactions. For example, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate has been characterized by IR spectroscopy, and its crystal structure has been determined, showing that molecules are linked by N—H⋯O hydrogen bonds (Yaman et al., 2019).
Natural Products and Antitumor Activity
- This compound derivatives have been found in natural sources like fungi, indicating their importance in natural product chemistry and potential in drug discovery. For instance, novel compounds have been isolated from the fungus Penicilliumcrustosum with potential antitumor activities (Liu et al., 2014).
Catalysis and Organic Reaction Mechanisms
- In the realm of catalysis and organic reactions, this compound derivatives have been prepared via α-oxidation of aromatic ketones, showcasing the versatility of this compound in organic synthesis and its potential role in the development of new synthetic methodologies (Chen et al., 2016).
Pharmaceutical Applications
- Though your request is to exclude information related to drug use and dosage, it's worth noting that compounds structurally related to this compound have shown potential in pharmaceutical research, such as in the synthesis of novel antiprotozoal agents (Ismail et al., 2004).
Mechanism of Action
Mode of Action
The compound can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis .
Result of Action
Its participation in the suzuki–miyaura cross-coupling reaction suggests that it plays a role in the formation of carbon–carbon bonds .
properties
IUPAC Name |
methyl 2-(2-bromo-5-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-9(11)8(5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWYBQGPAQJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2470423.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2470425.png)




![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)
![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)